molecular formula C10H10N2O B1268397 3-(4-Methylphenyl)isoxazol-5-amine CAS No. 28883-91-2

3-(4-Methylphenyl)isoxazol-5-amine

Cat. No.: B1268397
CAS No.: 28883-91-2
M. Wt: 174.2 g/mol
InChI Key: APWSTGHORLJQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)isoxazol-5-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research on isoxazole derivatives, such as 3-Methyl-4 H -isoxazol-5-ones, has demonstrated antimicrobial properties. For instance, a study by Banpurkar et al. (2018) found these compounds to be active against Staphylococcus aureus, a gram-positive bacterium.

Anticancer Properties

Isoxazole derivatives have also been explored for their anticancer potential. Yakantham et al. (2019) synthesized isoxazole derivatives that showed good to moderate activity against various human cancer cell lines.

Synthesis and Structural Analysis

The synthesis and structural analysis of isoxazole derivatives are key areas of research. Studies like those by Hassan et al. (2019) and Coffman et al. (2014) explore the creation of new compounds and their potential biological activities.

Bioactivation and Metabolic Studies

Investigating the bioactivation mechanisms of isoxazole derivatives is another significant area of research. Bylund et al. (2012) described the formation of reactive metabolites from phenyl methyl-isoxazole derivatives.

Novel Synthesis Methods

Novel methods for synthesizing isoxazole derivatives are continuously being explored. For example, Girardin et al. (2009) described a two-step procedure for synthesizing 3-aminoisoxazoles.

Safety and Hazards

The safety and hazards associated with “3-(4-Methylphenyl)isoxazol-5-amine” can vary depending on its specific use and handling conditions. One of the isoxazole derivatives has been classified as Acute Tox. 3 Oral with Hazard Statements H301 .

Future Directions

The field of isoxazole derivatives, including “3-(4-Methylphenyl)isoxazol-5-amine”, continues to be a vibrant area of research. There is a growing interest in developing new eco-friendly synthetic strategies for isoxazole synthesis . Furthermore, the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is being explored .

Biochemical Analysis

Biochemical Properties

3-(4-Methylphenyl)isoxazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state. Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit cell proliferation by downregulating the expression of oncogenes and upregulating tumor suppressor genes. It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been associated with changes in cellular morphology and function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which toxicity occurs .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism and detoxification. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Additionally, this compound can modulate the activity of other metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization in the nucleus can affect gene expression and cellular responses .

Properties

IUPAC Name

3-(4-methylphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWSTGHORLJQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341878
Record name 3-(4-methylphenyl)isoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28883-91-2
Record name 3-(4-methylphenyl)isoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methylphenyl)-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.